![molecular formula C13H18ClN3 B1482325 7-(chlorométhyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098013-74-0](/img/structure/B1482325.png)

7-(chlorométhyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

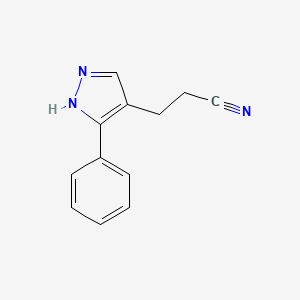

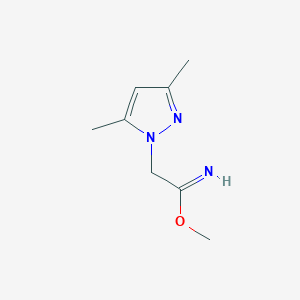

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized .Molecular Structure Analysis

The structure of pyrazoles is interesting mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis

Pyrazoles are known to participate in a variety of chemical reactions. For instance, 3(5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems .Applications De Recherche Scientifique

Synthèse de molécules bioactives

Les dérivés du pyrazole sont fréquemment utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs en raison de leur polyvalence structurelle et de leur pertinence biologique . Les groupes chlorométhyle et cyclopropyle dans le composé peuvent agir comme des sites réactifs pour de nouvelles modifications chimiques, conduisant à la création de nouvelles molécules avec des activités pharmacologiques potentielles.

Propriétés photophysiques

Les composés contenant le fragment pyrazole ont montré des propriétés photophysiques exceptionnelles . Cela les rend adaptés au développement de nouveaux matériaux pour des applications optoélectroniques, telles que les diodes électroluminescentes organiques (OLED) et les cellules photovoltaïques.

Recherche agrochimique

En agrochimie, les dérivés du pyrazole sont explorés pour leur utilisation potentielle comme herbicides, insecticides et fongicides . La structure spécifique du « 7-(chlorométhyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole » pourrait être étudiée pour son efficacité dans la protection des plantes et la lutte antiparasitaire.

Chimie de coordination

Les atomes d'azote dans le cycle pyrazole peuvent se coordonner aux ions métalliques, conduisant à la formation de divers complexes métalliques . Ces complexes peuvent être étudiés pour leurs propriétés catalytiques ou utilisés dans la synthèse de structures métallo-organiques (MOF).

Chimie organométallique

Les dérivés du pyrazole sont également importants en chimie organométallique, où ils peuvent agir comme ligands pour former des composés organométalliques stables . Ces composés ont des applications en catalyse, notamment la facilitation des transformations organiques et des réactions de polymérisation.

Sondes de détection

La capacité du composé à former des complexes avec des ions métalliques peut être utilisée dans le développement de sondes de détection . Ces sondes peuvent être conçues pour détecter sélectivement la présence d'ions ou de molécules spécifiques, ce qui est précieux pour la surveillance environnementale et le diagnostic.

Activités antifongiques

Certains dérivés du pyrazole ont démontré de bonnes activités antifongiques . Les substituants uniques du « this compound » pourraient être explorés pour leur utilisation potentielle dans le développement de nouveaux agents antifongiques.

Applications en chimie verte

La synthèse des dérivés du pyrazole peut être réalisée en utilisant des méthodes respectueuses de l'environnement . Cela s'aligne sur les principes de la chimie verte, visant à réduire l'impact environnemental des processus et des produits chimiques.

Mécanisme D'action

Target of Action

Pyrazole and imidazole derivatives are known to interact with a variety of biological targets. For instance, some pyrazole derivatives are known to inhibit the enzyme succinate dehydrogenase, an important enzyme in the tricarboxylic acid cycle .

Mode of Action

Pyrazole and imidazole derivatives can interfere with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, leading to the death of the pathogen .

Biochemical Pathways

The primary biochemical pathway affected by these compounds is the tricarboxylic acid cycle, which is crucial for energy production in cells .

Result of Action

The inhibition of succinate dehydrogenase by these compounds can lead to the disruption of energy production within cells, which can ultimately lead to cell death .

Safety and Hazards

The safety data sheet for pyrazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Analyse Biochimique

Biochemical Properties

7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell proliferation. Additionally, this compound has been observed to bind with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Furthermore, 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole influences cell signaling pathways, including the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the phosphorylation of downstream targets, thereby halting cell cycle progression. Additionally, 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole has been shown to modulate the expression of genes involved in apoptosis and cell survival, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, the compound exhibits significant anti-tumor activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. The interaction of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole with these enzymes can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and distribution . The localization and accumulation of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole within cells can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole to specific compartments or organelles, thereby influencing its interactions with biomolecules and its overall efficacy .

Propriétés

IUPAC Name |

7-(chloromethyl)-6-cyclopropyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3/c1-9(2)8-16-5-6-17-13(16)11(7-14)12(15-17)10-3-4-10/h5-6,9-10H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLZSCDTHIZWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CN2C1=C(C(=N2)C3CC3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

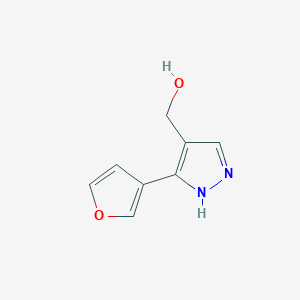

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

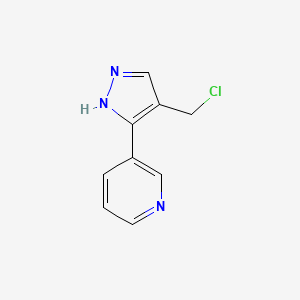

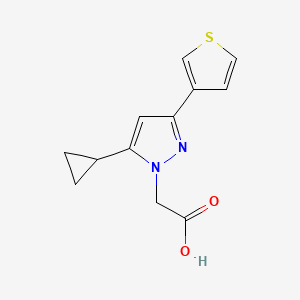

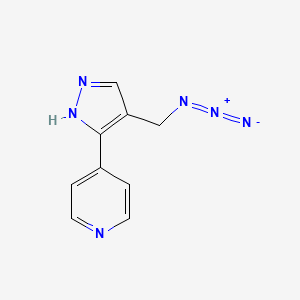

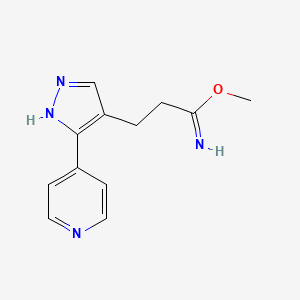

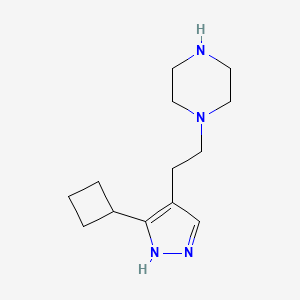

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.